molecular formula C8H12BNO4 B597648 6-(Dimethoxymethyl)pyridin-2-ylboronic acid CAS No. 1256355-18-6

6-(Dimethoxymethyl)pyridin-2-ylboronic acid

Cat. No.: B597648
CAS No.: 1256355-18-6
M. Wt: 196.997
InChI Key: KOOILEZKMARTEI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethoxymethyl)pyridin-2-ylboronic acid typically involves the reaction of pyridine derivatives with boronic acid reagents. One common method is the borylation of 6-(Dimethoxymethyl)pyridine using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

6-(Dimethoxymethyl)pyridin-2-ylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Biaryl Compounds: Formed in Suzuki-Miyaura cross-coupling reactions.

    Boronic Esters: Resulting from oxidation reactions.

    Substituted Pyridines: From substitution reactions.

Scientific Research Applications

6-(Dimethoxymethyl)pyridin-2-ylboronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Dimethoxymethyl)pyridin-2-ylboronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for synthesizing complex molecules with high precision .

Properties

IUPAC Name

[6-(dimethoxymethyl)pyridin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO4/c1-13-8(14-2)6-4-3-5-7(10-6)9(11)12/h3-5,8,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOILEZKMARTEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)C(OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681728
Record name [6-(Dimethoxymethyl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-18-6
Record name [6-(Dimethoxymethyl)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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